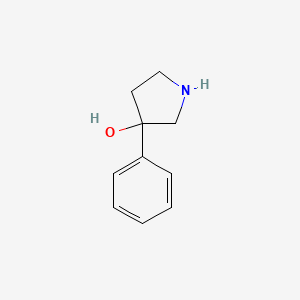

3-Phenylpyrrolidin-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-phenylpyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c12-10(6-7-11-8-10)9-4-2-1-3-5-9/h1-5,11-12H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFQYBBFSDHKQJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00964411 | |

| Record name | 3-Phenylpyrrolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49798-31-4 | |

| Record name | 3-Phenyl-3-pyrrolidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49798-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenyl-3-pyrrolidinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049798314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenylpyrrolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylpyrrolidin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PHENYL-3-PYRROLIDINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QB4A7ZSH3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Phenylpyrrolidin-3-ol physicochemical properties

An In-depth Technical Guide to the Physicochemical Properties of 3-Phenylpyrrolidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. This compound serves as a versatile building block in medicinal chemistry, particularly in the development of therapeutics targeting the central nervous system.[1] Its unique structural features make it a valuable scaffold for creating novel pharmaceuticals.[1] This document outlines its key physical and chemical characteristics, experimental protocols for their determination, and its relevance in drug discovery workflows.

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and should be confirmed by experimental data.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₃NO | [2][3] |

| Molecular Weight | 163.22 g/mol | [2][3] |

| IUPAC Name | This compound | [2] |

| CAS Number | 49798-31-4 | [3] |

| Appearance | Light to dark yellow solid | [1] |

| Melting Point | 79.63 °C (Predicted) | |

| Boiling Point | 282.69 °C at 760 mmHg (Predicted) | |

| pKa (Pyrrolidine Nitrogen) | ~9-10 (Estimated for secondary amines) | |

| Aqueous Solubility | Slightly soluble (Predicted) | |

| XLogP3-AA | 0.6 | [2] |

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties are provided below. These are generalized protocols and may require optimization for this compound.

Melting Point Determination (Capillary Method)

The melting point is determined by observing the temperature at which the solid phase transitions to a liquid.

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated digital instrument).

-

Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂. A sharp melting range (0.5-1.0 °C) is indicative of high purity.

Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid. Since this compound is a solid at room temperature, it would first need to be melted.

-

Sample Preparation: A small amount of molten this compound is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is placed inside the test tube with its open end submerged in the liquid.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The side arm of the Thiele tube is heated gently and uniformly.

-

Observation: As the temperature rises, air trapped in the capillary tube will slowly bubble out. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted. The heat is then removed, and the liquid is allowed to cool. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

pKa Determination (Potentiometric Titration)

The pKa of the basic pyrrolidine nitrogen can be determined by monitoring the pH of a solution during titration with a strong acid.

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or ethanol to ensure solubility.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong acid (e.g., 0.1 M HCl) is placed in a burette.

-

Titration: The acid titrant is added to the sample solution in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: A titration curve is generated by plotting the recorded pH values against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the amine has been protonated. This point corresponds to the inflection point of the titration curve.

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in an aqueous medium.

-

Sample Preparation: An excess amount of solid this compound is added to a flask containing a specific volume of aqueous buffer (e.g., phosphate-buffered saline at a physiological pH of 7.4).

-

Equilibration: The flask is sealed and agitated in a constant temperature shaker bath (e.g., at 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Sample Separation: After equilibration, the suspension is allowed to settle. A sample of the supernatant is carefully removed and filtered through a non-adsorptive filter (e.g., a 0.22 µm PTFE filter) to remove any undissolved solid.

-

Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). The determined concentration represents the aqueous solubility of the compound under the specified conditions.

Synthesis and Biological Relevance

This compound is a key intermediate in the synthesis of various biologically active molecules. Its derivatives are of significant interest in neuroscience research, particularly for the treatment of neurodegenerative disorders.[1][4]

Synthetic Workflow: Grignard Reaction

A common method for synthesizing tertiary alcohols like this compound is through a Grignard reaction. The following diagram illustrates a plausible synthetic workflow.

Caption: Synthetic pathway for this compound via Grignard reaction.

Biological Context: Neuroprotection Workflow

Phenylpyrrolidine derivatives have shown potential in treating neurodegenerative diseases by offering neuroprotective effects.[5][6] One proposed mechanism involves the modulation of glutamate receptor signaling to prevent excitotoxicity, a common pathway in neuronal cell death associated with conditions like ischemic stroke.[5][6]

Caption: Potential neuroprotective mechanism of phenylpyrrolidine derivatives.

Conclusion

This compound is a compound of significant interest for medicinal chemists and drug development professionals. Its physicochemical properties, including its molecular weight, polarity (indicated by XLogP3-AA), and reactive functional groups (secondary amine and tertiary alcohol), make it an ideal starting point for the synthesis of more complex molecules with potential therapeutic applications, especially in the field of neuroscience. The experimental protocols provided herein offer a framework for the precise characterization of this and similar molecules, which is a critical step in the drug discovery and development pipeline.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C10H13NO | CID 200281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. labsolu.ca [labsolu.ca]

- 4. | BioWorld [bioworld.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Phenylpyrrolidin-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Compound Overview

3-Phenylpyrrolidin-3-ol is a heterocyclic compound with the molecular formula C₁₀H₁₃NO and a molecular weight of 163.22 g/mol .[1][2] Its structure, featuring a tertiary alcohol and a secondary amine within a pyrrolidine ring attached to a phenyl group, makes it a valuable building block in medicinal chemistry and organic synthesis.

Spectroscopic Data

The following sections present the anticipated spectroscopic data for this compound. These values are predicted based on the chemical structure and typical spectroscopic behavior of the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the pyrrolidine ring. The chemical shifts are influenced by the neighboring functional groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| Aromatic-H (ortho) | 7.4 - 7.6 | Multiplet | |

| Aromatic-H (meta) | 7.2 - 7.4 | Multiplet | |

| Aromatic-H (para) | 7.1 - 7.3 | Multiplet | |

| Pyrrolidine-H (α to N) | 2.8 - 3.2 | Multiplet | Two non-equivalent protons. |

| Pyrrolidine-H (β to C-OH) | 2.0 - 2.4 | Multiplet | Two non-equivalent protons. |

| -OH | Broad singlet | Broad Singlet | Chemical shift is concentration and solvent dependent. |

| -NH | Broad singlet | Broad Singlet | Chemical shift is concentration and solvent dependent. |

2.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Aromatic C (quaternary, attached to pyrrolidine) | 145 - 150 | |

| Aromatic C-H (ortho, meta, para) | 125 - 130 | Multiple signals expected. |

| C-OH (quaternary) | 70 - 75 | |

| Pyrrolidine C (α to N) | 45 - 55 | Two signals expected. |

| Pyrrolidine C (β to C-OH) | 35 - 45 |

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in this compound.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |

| N-H Stretch (Secondary Amine) | 3300 - 3500 | Medium, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |

| C-N Stretch (Amine) | 1020 - 1250 | Medium |

| C-O Stretch (Tertiary Alcohol) | 1100 - 1200 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₁₀H₁₃NO), the expected exact mass is approximately 163.10 g/mol .

| Ion | m/z (predicted) | Notes |

| [M+H]⁺ | 164.107 | Protonated molecule (in ESI or CI) |

| [M]⁺ | 163.100 | Molecular ion (in EI) |

| [M-H₂O]⁺ | 145.096 | Loss of water from the tertiary alcohol |

| [M-C₂H₄N]⁺ | 121.065 | Cleavage of the pyrrolidine ring |

| C₆H₅CO⁺ | 105.034 | Phenylacylium ion, a common fragment for phenyl ketones/alcohols |

| C₆H₅⁺ | 77.039 | Phenyl cation |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

¹H NMR Acquisition:

-

The instrument is tuned and locked to the deuterium signal of the solvent.

-

Shimming is performed to optimize the magnetic field homogeneity.

-

A standard one-pulse sequence is used to acquire the ¹H spectrum.

-

Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.

-

The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is used to acquire the ¹³C spectrum, resulting in singlets for all carbon signals.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory is commonly used.

-

Data Acquisition:

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.[3]

Mass Spectrometry (MS)

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilutions may be necessary depending on the ionization technique and instrument sensitivity.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI), is used.

-

Data Acquisition (ESI):

-

The sample solution is introduced into the ion source via direct infusion or through a liquid chromatograph (LC).

-

The instrument parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) are optimized to achieve maximum ionization and signal intensity.[3]

-

Data is typically acquired in positive ion mode to detect the protonated molecule [M+H]⁺.[3]

-

-

Data Acquisition (EI):

-

A small amount of the sample is introduced into the high vacuum of the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[3]

-

-

Data Analysis: The resulting mass spectrum shows the relative abundance of ions as a function of their mass-to-charge ratio (m/z). The molecular ion peak is identified, and the fragmentation pattern is analyzed to provide structural information.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

Crystal Structure Analysis of 3-Phenylpyrrolidin-3-ol: A Technical Guide

Disclaimer: As of December 2025, a comprehensive, publicly available crystal structure determination for 3-Phenylpyrrolidin-3-ol could not be located in the searched academic and crystallographic databases. To fulfill the request for an in-depth technical guide on crystal structure analysis of a closely related molecule, this document presents a detailed analysis of N-(3-hydroxyphenyl)succinimide , a compound containing a similar phenyl and a five-membered nitrogen-containing ring system. All data and methodologies presented herein pertain to N-(3-hydroxyphenyl)succinimide.

This guide provides a comprehensive overview of the crystal structure of N-(3-hydroxyphenyl)succinimide, intended for researchers, scientists, and professionals in drug development. The document details the experimental protocols for its structure determination, presents key crystallographic data in a structured format, and visualizes the experimental workflow and significant molecular interactions.

Crystallographic Data

The crystal structure of N-(3-hydroxyphenyl)succinimide was determined by single-crystal X-ray diffraction. A summary of the key crystallographic data and refinement parameters is provided in Table 1.

Table 1: Crystal Data and Structure Refinement for N-(3-hydroxyphenyl)succinimide [1]

| Parameter | Value |

| Empirical Formula | C₁₀H₉NO₃ |

| Formula Weight ( g/mol ) | 191.18 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a (Å) | 11.432 (2) |

| b (Å) | 7.6567 (14) |

| c (Å) | 10.115 (2) |

| α (°) | 90 |

| β (°) | 98.688 (7) |

| γ (°) | 90 |

| Volume (ų) | 875.2 (3) |

| Z | 4 |

| Data Collection | |

| Radiation | Cu Kα (λ = 1.54178 Å) |

| Temperature (K) | 293 |

| Refinement | |

| R-factor (R1) | 0.044 |

| Weighted R-factor (wR2) | 0.140 |

Molecular Geometry

The molecule is non-planar, with the benzene and pyrrolidine rings being inclined to each other. The dihedral angle between the mean planes of the benzene and pyrrolidine rings is 53.9 (1)°.[1]

Experimental Protocols

The determination of the crystal structure of N-(3-hydroxyphenyl)succinimide involved the following key steps:

3.1. Crystal Growth Single crystals suitable for X-ray diffraction were grown by slow evaporation of a solution of the compound. The specific solvent system used for crystallization is a critical step and is often determined empirically.

3.2. X-ray Data Collection [1] A suitable single crystal was mounted on a diffractometer. The data for N-(3-hydroxyphenyl)succinimide was collected on a Bruker APEXII CCD area-detector diffractometer. The crystal was kept at a constant temperature of 293 K during data collection. The diffraction data were collected using monochromated Cu Kα radiation. A multi-scan absorption correction was applied to the collected data.

3.3. Structure Solution and Refinement [1] The crystal structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. The hydroxyl H atom was located in a difference Fourier map and refined freely. The C-bound H atoms were positioned with idealized geometry and treated as riding atoms.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for single-crystal X-ray diffraction analysis.

4.2. Intermolecular Interactions

The crystal packing of N-(3-hydroxyphenyl)succinimide is stabilized by intermolecular hydrogen bonds. In the crystal, molecules are linked through strong O—H⋯O hydrogen bonds, forming zigzag chains.[1] These chains are further linked by C—H⋯π interactions, creating sheets.[1]

References

Quantum Chemical Blueprint for 3-Phenylpyrrolidin-3-ol: A Technical Guide for Drug Development

Introduction: 3-Phenylpyrrolidin-3-ol is a chiral heterocyclic compound with the molecular formula C10H13NO.[1][2] Its structure, featuring a pyrrolidine ring, a phenyl group, and a hydroxyl group, makes it a valuable chiral building block in medicinal chemistry and organic synthesis.[1] This compound and its derivatives are particularly significant in the development of pharmaceuticals targeting neurological disorders and are used in neuroscience research to explore neurotransmitter systems.[1] Understanding the molecule's electronic structure, stability, and reactivity is paramount for its effective application. This technical guide outlines a comprehensive quantum chemical approach to elucidate these properties, providing a computational framework for researchers, scientists, and drug development professionals.

Computational Methodology

The following section details a robust protocol for the quantum chemical analysis of this compound using Density Functional Theory (DFT), a method renowned for its balance of accuracy and computational efficiency in studying organic molecules.

Experimental Protocols:

-

Initial Structure Preparation: The 3D structure of this compound is first constructed using molecular modeling software. The initial geometry is then pre-optimized using a computationally less expensive method, such as a molecular mechanics force field (e.g., MMFF94), to obtain a reasonable starting conformation.

-

Geometry Optimization: The pre-optimized structure is subjected to full geometry optimization without any symmetry constraints. This calculation is performed using Density Functional Theory (DFT) with the widely-used B3LYP hybrid functional. The 6-311++G(d,p) basis set is employed, which provides a sophisticated description of electron distribution. This basis set includes:

-

6-311G: A triple-zeta basis set for valence electrons.

-

++: Diffuse functions on both heavy atoms and hydrogen, crucial for accurately modeling non-covalent interactions and systems with potential charge separation.

-

(d,p): Polarization functions on heavy atoms (d) and hydrogen atoms (p) to account for the non-spherical nature of electron density in molecules.[3]

-

-

Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)). This step serves two purposes:

-

To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, verified by the absence of imaginary frequencies.

-

To compute thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

-

Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to determine key electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and the total dipole moment.

-

Software: All calculations can be carried out using standard quantum chemistry software packages such as Gaussian, ORCA, or Spartan.

Data Presentation

The quantitative results from the quantum chemical calculations should be summarized in a clear, tabular format to facilitate analysis and comparison. The following tables are illustrative of how such data would be presented.

Table 1: Optimized Geometric Parameters (Illustrative) This table would contain the key bond lengths, bond angles, and dihedral angles of the lowest energy conformer of this compound.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |

| Bond Length | C(phenyl) | C(pyrrolidine) | - | 1.52 |

| Bond Length | C(pyrrolidine) | O | - | 1.43 |

| Bond Length | C(pyrrolidine) | N | - | 1.47 |

| Bond Angle | C(phenyl) | C(pyrrolidine) | O | 110.5 |

| Bond Angle | C(pyrrolidine) | N | C(pyrrolidine) | 108.0 |

| Dihedral Angle | C-C-C-N | (pyrrolidine ring) | - | 15.2 |

Note: Values are hypothetical and for illustrative purposes only.

Table 2: Calculated Thermodynamic and Electronic Properties (Illustrative) This table summarizes the key energetic and electronic descriptors vital for understanding the molecule's stability and reactivity.

| Property | Value | Unit | Significance |

| Total Energy | -554.987 | Hartrees | Ground state electronic energy |

| Zero-Point Vibrational Energy | 155.6 | kcal/mol | Vibrational energy at 0 K |

| Dipole Moment | 2.15 | Debye | Measure of molecular polarity |

| HOMO Energy | -6.12 | eV | Electron-donating capability |

| LUMO Energy | -0.25 | eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.87 | eV | Chemical reactivity and stability index |

Note: Values are hypothetical and for illustrative purposes only.

Visualization of Workflows and Concepts

Visual diagrams are essential for conveying complex workflows and theoretical concepts. The following diagrams are generated using the DOT language and adhere to the specified formatting guidelines.

Application in Drug Development

The data derived from these quantum chemical calculations provide profound insights applicable to drug discovery and development.

-

Chemical Reactivity and Stability: The HOMO-LUMO energy gap (ΔE) is a critical descriptor of a molecule's stability. A large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.[4] For a drug candidate, an optimal energy gap is necessary to ensure it is stable enough for formulation and distribution but reactive enough to engage with its biological target.[5][6]

-

Molecular Interactions: The Molecular Electrostatic Potential (MEP) surface visually maps the charge distribution across the molecule. It identifies electron-rich (nucleophilic) regions, which are prone to electrophilic attack, and electron-poor (electrophilic) regions, which are susceptible to nucleophilic attack. This information is invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrostatic contacts, which are fundamental to drug-receptor binding.

-

Pharmacophore Modeling and QSAR: The calculated properties, including orbital energies, dipole moment, and atomic charges, serve as powerful quantum chemical descriptors. These descriptors can be used in Quantitative Structure-Activity Relationship (QSAR) studies to build predictive models.[7] By correlating these computational parameters with experimentally observed biological activity, researchers can rationally design new derivatives of this compound with enhanced potency and selectivity, accelerating the lead optimization process.[8]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C10H13NO | CID 200281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Quantum Chemistry in Drug Discovery | Rowan [rowansci.com]

- 8. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Phenylpyrrolidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Phenylpyrrolidin-3-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details a robust synthetic methodology, outlines rigorous characterization protocols, and presents key analytical data in a clear and accessible format. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics, leveraging the structural and functional properties of the pyrrolidinol scaffold.

Introduction

This compound is a substituted pyrrolidine derivative featuring a phenyl group and a hydroxyl group at the C3 position. The pyrrolidine ring is a prevalent structural motif in a vast number of pharmaceuticals and biologically active compounds.[1] The presence of the chiral center at the C3 position, along with the phenyl and hydroxyl functionalities, makes this compound a valuable building block for the synthesis of a diverse range of complex molecules with potential therapeutic applications. Its structural features allow for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This guide will focus on a common and effective method for its synthesis and the standard analytical techniques for its thorough characterization.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through the addition of a phenyl Grignard reagent to a suitable N-protected 3-pyrrolidinone precursor, followed by deprotection. This method offers a straightforward and high-yielding route to the desired tertiary alcohol.

Synthesis Pathway

The overall synthetic strategy involves two key steps:

-

Grignard Reaction: Reaction of an N-protected 3-pyrrolidinone with phenylmagnesium bromide to form the corresponding N-protected this compound.

-

Deprotection: Removal of the protecting group to yield the final product, this compound. A common protecting group for this synthesis is the benzyl group, which can be removed via hydrogenolysis.

Experimental Protocols

Step 1: Synthesis of N-Benzyl-3-phenylpyrrolidin-3-ol

-

Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, magnesium turnings (1.2 eq.) are placed in anhydrous tetrahydrofuran (THF). A small crystal of iodine can be added to initiate the reaction. Bromobenzene (1.1 eq.) dissolved in anhydrous THF is added dropwise to the suspension. The reaction mixture is gently heated to initiate the Grignard reagent formation, which is indicated by the disappearance of the magnesium and the formation of a cloudy grey solution.

-

Grignard Addition: The solution of phenylmagnesium bromide is cooled to 0 °C. A solution of N-benzyl-3-pyrrolidinone (1.0 eq.) in anhydrous THF is added dropwise to the Grignard reagent. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude N-benzyl-3-phenylpyrrolidin-3-ol. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound (Deprotection)

-

Hydrogenolysis: N-Benzyl-3-phenylpyrrolidin-3-ol (1.0 eq.) is dissolved in ethanol in a hydrogenation vessel. Palladium on carbon (10% w/w, 0.1 eq.) is added to the solution.

-

Reaction: The vessel is purged with hydrogen gas and the reaction mixture is stirred under a hydrogen atmosphere (typically 1-4 atm) at room temperature for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Isolation: The reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filtrate is concentrated under reduced pressure to afford this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following are standard analytical techniques employed for this purpose.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.[2]

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO |

| Molecular Weight | 163.22 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not reported, expected to be a solid |

| Boiling Point | Not available |

| Solubility | Soluble in methanol, ethanol, and DMSO |

| CAS Number | 49798-31-4 |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the pyrrolidine ring.

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data for this compound

| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Phenyl-H | 7.20-7.50 | m | 5H |

| Pyrrolidine-H2, H5 | 2.80-3.20 | m | 4H |

| Pyrrolidine-H4 | 1.90-2.20 | m | 2H |

| OH | (broad singlet) | s | 1H |

| NH | (broad singlet) | s | 1H |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |

| Phenyl-C (quaternary) | ~145 | C-Ar |

| Phenyl-C | ~128, ~127, ~125 | CH-Ar |

| C3 (quaternary) | ~75 | C-OH |

| C2, C5 | ~55 | CH₂-N |

| C4 | ~40 | CH₂ |

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200-3600 | Broad, Strong |

| N-H stretch (amine) | 3300-3500 | Medium |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (aliphatic) | 2850-2960 | Medium |

| C=C stretch (aromatic) | 1450-1600 | Medium |

| C-O stretch (alcohol) | 1000-1260 | Strong |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound and to study its fragmentation pattern.

Table 4: Expected Mass Spectrometry Data for this compound

| Ionization Mode | m/z (Mass-to-Charge Ratio) | Assignment |

| ESI+ | 164.1070 | [M+H]⁺ |

| ESI+ | 186.0889 | [M+Na]⁺ |

| ESI- | 162.0924 | [M-H]⁻ |

Experimental Workflow for Characterization

Conclusion

This technical guide has detailed a reliable synthetic route to this compound and outlined the necessary analytical methods for its comprehensive characterization. The presented protocols and data serve as a foundational resource for researchers working with this versatile building block. The ability to efficiently synthesize and characterize this compound is crucial for its application in the development of novel pharmaceutical agents and other advanced materials. Further studies can build upon this foundation to explore the diverse chemical space accessible from this valuable scaffold.

References

An In-depth Technical Guide on the Discovery and History of 3-Phenylpyrrolidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenylpyrrolidin-3-ol, a tertiary amino alcohol, has emerged as a significant scaffold in medicinal chemistry and drug discovery. Its rigid pyrrolidine ring coupled with a strategically positioned phenyl group and a hydroxyl functionality provides a unique three-dimensional structure for interacting with biological targets. This technical guide delves into the historical discovery and the evolution of the synthesis of this compound, providing a comprehensive overview for researchers and professionals in the field. This document outlines the early synthetic approaches, offers detailed experimental protocols for key reactions, and presents quantitative data in a structured format. Furthermore, it visualizes the fundamental synthetic pathways using the DOT language for enhanced clarity.

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs. The introduction of a phenyl group and a hydroxyl moiety at the 3-position of the pyrrolidine ring, as in this compound, creates a chiral center and provides opportunities for diverse functionalization. This structure has been identified as a key pharmacophore in a variety of biologically active compounds, highlighting its importance in the design of novel therapeutics. This guide aims to provide a thorough historical and technical account of this foundational molecule.

Discovery and Early History

While a singular, definitive "discovery" paper for this compound is not readily apparent in modern databases, its existence and synthesis were established by the mid-20th century. Early mentions of this compound appear in the patent literature, indicating its use as a chemical intermediate. For instance, a US patent filed in 1966 and granted in 1969 lists "this compound" as an intermediate in the synthesis of more complex pharmaceutical agents. This suggests that its preparation was a known process in industrial and medicinal chemistry laboratories of that era.

A German patent from 1967, DE1286004B, explicitly describes a "Process for the preparation of new 3-phenyl-3-pyrrolidinol compounds," further solidifying that the synthesis of this class of compounds was well-established at the time. Research in the early 1960s on analgesic compounds based on the pyrrolidine ring also involved derivatives of 3-phenyl-3-pyrrolidinol, indicating that the parent compound was accessible for further chemical exploration.

The primary method for the synthesis of tertiary alcohols like this compound during this period was the Grignard reaction. This classic organometallic reaction would have been the most logical and efficient route for the preparation of this compound from a suitable ketone precursor.

Key Synthetic Methodologies

The most prevalent and historically significant method for the synthesis of this compound is the Grignard reaction, a cornerstone of C-C bond formation in organic chemistry.

Grignard Reaction with N-Substituted-3-Pyrrolidinones

The fundamental approach involves the reaction of a phenylmagnesium halide (typically bromide) with an N-substituted-3-pyrrolidinone, followed by deprotection of the nitrogen atom. The N-substituent serves as a protecting group during the Grignard reaction and can be chosen to be easily removable. A common and effective protecting group for this purpose is the benzyl group.

Reaction Scheme:

Caption: Synthetic pathway to this compound via Grignard reaction and deprotection.

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings (1.2 molar equivalents) are placed. The flask is filled with an inert atmosphere (e.g., nitrogen or argon). A solution of bromobenzene (1.0 molar equivalent) in anhydrous diethyl ether is added dropwise via the dropping funnel. The reaction is initiated, if necessary, by gentle warming or the addition of a small crystal of iodine. Once the reaction starts, the addition is continued at a rate to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of phenylmagnesium bromide.

-

Grignard Reaction: The Grignard reagent solution is cooled in an ice bath. A solution of N-benzyl-3-pyrrolidinone (1.0 molar equivalent) in anhydrous diethyl ether is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours (typically 2-4 hours) to ensure the reaction goes to completion.

-

Workup: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is stirred until the precipitate is mostly dissolved. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude N-benzyl-3-phenylpyrrolidin-3-ol. Purification can be achieved by column chromatography on silica gel or by recrystallization.

-

Catalytic Hydrogenation: N-Benzyl-3-phenylpyrrolidin-3-ol is dissolved in a suitable solvent, such as ethanol or methanol. A catalytic amount of palladium on carbon (10% Pd/C, typically 5-10 mol%) is added to the solution.

-

Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filtrate is concentrated under reduced pressure to afford this compound. The product can be further purified by recrystallization or distillation under high vacuum.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound and its N-benzyl precursor. Yields can vary depending on the scale of the reaction and the purity of the reagents.

| Reaction Step | Reactants | Product | Typical Yield (%) |

| Grignard Reaction | N-Benzyl-3-pyrrolidinone, Phenylmagnesium Bromide | N-Benzyl-3-phenylpyrrolidin-3-ol | 75-90% |

| Debenzylation | N-Benzyl-3-phenylpyrrolidin-3-ol | This compound | 85-95% |

Logical Relationships in Synthesis

The synthesis of this compound is a logical sequence of well-established organic reactions. The core logic involves the creation of the key carbon-carbon bond followed by the removal of a protecting group.

Caption: Logical workflow for the synthesis of this compound.

Applications in Drug Development

This compound serves as a versatile building block in the synthesis of a wide range of pharmaceutical compounds. Its derivatives have been investigated for their potential as:

-

Dopamine Receptor Ligands: The 3-phenylpyrrolidine scaffold is a known pharmacophore for dopamine D2 and D3 receptors, making it a valuable starting point for the development of agents to treat neurological and psychiatric disorders.

-

Muscarinic Receptor Antagonists: Derivatives have shown affinity for muscarinic receptors, which are targets for drugs treating conditions like overactive bladder and chronic obstructive pulmonary disease (COPD).

-

Enzyme Inhibitors: The structural features of this compound have been incorporated into inhibitors of various enzymes, including dipeptidyl peptidase-IV (DPP-IV) for the treatment of type 2 diabetes.

The chirality and the presence of functional groups for further modification make this compound a highly attractive starting material for combinatorial chemistry and the generation of compound libraries for high-throughput screening.

Conclusion

This compound, a seemingly simple molecule, has a rich history rooted in the fundamental principles of organic synthesis. Its journey from a chemical intermediate mentioned in mid-20th-century patents to a key building block in modern drug discovery underscores its enduring importance. The Grignard reaction remains the most practical and historically significant method for its preparation. Understanding the discovery, history, and synthetic methodologies of this core scaffold is crucial for researchers and scientists aiming to design and develop the next generation of innovative therapeutics. This guide provides a foundational resource to aid in these endeavors.

An In-depth Technical Guide to the Solubility of 3-Phenylpyrrolidin-3-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Phenylpyrrolidin-3-ol, a key building block in medicinal chemistry and pharmaceutical development.[1] While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, this guide offers a robust framework for its experimental determination. This includes detailed methodologies for solubility assessment and a standardized format for data presentation, enabling researchers to generate and report reliable and comparable solubility data.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO | [1][2] |

| Molecular Weight | 163.22 g/mol | [1][2] |

| Predicted Boiling Point | 282.69 °C at 760 mmHg | [3] |

| Predicted Melting Point | 79.63 °C | [3] |

| Appearance | Light to dark yellow solid | [1] |

Based on its structure, which includes a polar hydroxyl group and a pyrrolidine ring, alongside a nonpolar phenyl group, this compound is expected to exhibit solubility in a range of polar organic solvents.[4][5][6]

Quantitative Solubility Data

The following table provides a standardized template for reporting experimentally determined solubility data for this compound in various organic solvents at a specified temperature. Researchers are encouraged to populate this table with their own findings to contribute to a collective understanding of this compound's solubility profile.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C (Template)

| Solvent | Solvent Type | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis |

| Methanol | Polar Protic | Data to be entered | Data to be entered | e.g., HPLC, Gravimetric |

| Ethanol | Polar Protic | Data to be entered | Data to be entered | e.g., HPLC, Gravimetric |

| Isopropanol | Polar Protic | Data to be entered | Data to be entered | e.g., HPLC, Gravimetric |

| Acetone | Polar Aprotic | Data to be entered | Data to be entered | e.g., HPLC, Gravimetric |

| Ethyl Acetate | Polar Aprotic | Data to be entered | Data to be entered | e.g., HPLC, Gravimetric |

| Tetrahydrofuran (THF) | Polar Aprotic | Data to be entered | Data to be entered | e.g., HPLC, Gravimetric |

| Acetonitrile | Polar Aprotic | Data to be entered | Data to be entered | e.g., HPLC, Gravimetric |

| Dichloromethane (DCM) | Halogenated | Data to be entered | Data to be entered | e.g., HPLC, Gravimetric |

| Toluene | Nonpolar | Data to be entered | Data to be entered | e.g., HPLC, Gravimetric |

| Hexane | Nonpolar | Data to be entered | Data to be entered | e.g., HPLC, Gravimetric |

Experimental Protocols

The determination of thermodynamic (or equilibrium) solubility is crucial for various stages of drug development. The most widely accepted and reliable method for this is the isothermal saturation method, often referred to as the shake-flask method.[7]

Isothermal Saturation (Shake-Flask) Method

Objective: To determine the saturation concentration of this compound in a specific solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent of high purity

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrumentation

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.[7]

-

Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation and place them in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. The time required to reach equilibrium can vary and should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[7]

-

Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid particles.[7][8]

-

Sample Analysis: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibration range of the analytical method. Analyze the diluted sample to determine the concentration of this compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a common and accurate technique for quantifying the concentration of soluble compounds.[7]

Instrumentation and Conditions (Example):

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column is often suitable for nitrogen-containing heterocyclic compounds.[9]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The specific composition and gradient should be optimized for adequate separation and peak shape.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound to find the wavelength of maximum absorbance (λmax).

-

Column Temperature: Maintained at a constant temperature (e.g., 25 °C or 30 °C).

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration. The concentration of the unknown sample can then be determined from this calibration curve.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C10H13NO | CID 200281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. labsolu.ca [labsolu.ca]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermochemical Properties of 3-Phenylpyrrolidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-Phenylpyrrolidin-3-ol is a heterocyclic compound featuring a pyrrolidine ring, a phenyl group, and a hydroxyl group. This unique combination of functional groups makes it a valuable chiral building block in the synthesis of novel pharmaceuticals and agrochemicals.[1] Its derivatives have been investigated for a range of biological activities, including analgesic and anti-inflammatory properties. A thorough understanding of the thermochemical properties of this compound is essential for its practical application in drug design, chemical synthesis, and material science, as these properties govern its stability, reactivity, and behavior in different environments.

This guide provides a comprehensive overview of the methodologies required to determine the key thermochemical data for this compound, including its enthalpy of formation, heat capacity, Gibbs free energy of formation, and entropy.

Physicochemical Properties

While specific experimental thermochemical data is scarce, the basic physicochemical properties of this compound have been computed and are available in public databases.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO | PubChem[2] |

| Molecular Weight | 163.22 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 49798-31-4 | PubChem[2] |

| Appearance | Light to dark yellow solid | Chem-Impex[1] |

| Storage Temperature | 0-8 °C | Chem-Impex[1] |

Experimental Determination of Thermochemical Data

The following sections outline the detailed experimental protocols for determining the key thermochemical properties of this compound.

Combustion Calorimetry for Enthalpy of Formation

Combustion calorimetry is the primary experimental method for determining the standard enthalpy of formation (ΔHf°) of organic compounds. The procedure involves the complete combustion of a known mass of the substance in a high-pressure oxygen atmosphere within a bomb calorimeter.

Experimental Protocol:

-

Sample Preparation: A pellet of approximately 1 gram of high-purity this compound is weighed with an accuracy of ±0.1 mg.[3]

-

Calorimeter Calibration: The heat capacity of the calorimeter (Ccal) is determined by combusting a standard sample with a known heat of combustion, typically benzoic acid.[4]

-

Bomb Assembly: The pellet is placed in the fuel capsule of the calorimeter bomb. A 10 cm length of nichrome ignition wire is connected to the bomb electrodes, ensuring it is in contact with the sample.[3]

-

Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, which could form nitric acid and affect the results.[5] It is then filled with oxygen to a pressure of approximately 30 atm.[3]

-

Combustion: The bomb is placed in the calorimeter bucket, which is filled with a precise volume (e.g., 2.000 L) of water.[6] The sample is ignited, and the temperature change of the water is recorded at regular intervals until it stabilizes.[3]

-

Data Analysis: The heat released during combustion is calculated from the temperature change and the heat capacity of the calorimeter. Corrections are made for the heat of combustion of the ignition wire. The standard enthalpy of combustion is then determined, from which the standard enthalpy of formation is calculated using Hess's Law.

Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions

Differential Scanning Calorimetry (DSC) is a versatile thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[7] It is employed to determine heat capacity, melting point, and the enthalpy of phase transitions.

Experimental Protocol:

-

Sample Preparation: A small sample (5-15 mg) of this compound is weighed into a hermetic DSC pan.[8] For solids, the sample should be a fine powder to ensure good thermal contact.

-

Instrument Setup: A Q250 DSC or a similar instrument is utilized under a nitrogen atmosphere (flow rate of 20 cm³/min) to prevent oxidation.[8] An empty hermetic pan is used as a reference.

-

Thermal Cycling: To erase the sample's thermal history, it is subjected to a heat/cool/heat cycle, for example, from -20°C to 60°C at a rate of 20°C/min.[8]

-

Data Acquisition: After the thermal cycling, a final heating ramp (e.g., -20°C to a temperature above the expected melting point) is performed at a controlled rate, and the heat flow is recorded.[8]

-

Data Analysis: The melting point is determined from the onset of the melting peak in the DSC thermogram. The heat of fusion (ΔHfusion) is calculated from the area under the melting peak.[8] The heat capacity can be determined from the heat flow signal in a region without phase transitions.

Computational Prediction of Thermochemical Data

In the absence of experimental data, quantum chemical calculations provide a powerful tool for predicting the thermochemical properties of molecules with a high degree of accuracy.

G3(MP2)//B3LYP Methodology

The Gaussian-n (Gn) theories, such as G3(MP2), are composite quantum chemical methods that aim for high accuracy in predicting thermochemical data. The G3(MP2)//B3LYP approach involves geometry optimization and frequency calculations at the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) density functional theory level, followed by a series of single-point energy calculations at higher levels of theory to approximate the energy at a very high level of accuracy.[9]

Computational Workflow:

-

Conformational Analysis: An initial search for the most stable conformers of this compound is performed using a molecular mechanics force field (e.g., MMFF94).

-

Geometry Optimization and Frequency Calculation: The geometries of the identified low-energy conformers are optimized at the B3LYP level of theory with a suitable basis set (e.g., 6-31G(d)). Vibrational frequency calculations are then performed at the same level to confirm that the structures are true minima on the potential energy surface and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Single-Point Energy Calculations: A series of single-point energy calculations are performed on the B3LYP-optimized geometries using higher-level methods as prescribed by the G3(MP2) protocol.

-

Thermochemical Data Calculation: The standard enthalpy of formation in the gaseous state is calculated using the atomization method.[10] This involves calculating the total energy of the molecule and subtracting the energies of its constituent atoms, with empirical corrections applied to achieve high accuracy. Other thermochemical properties like heat capacity and entropy are also derived from the vibrational frequencies and molecular structure.

The following diagram illustrates the general workflow for computational thermochemistry.

Caption: A generalized workflow for the computational determination of thermochemical data.

Potential Biological Signaling Pathways

While specific signaling pathways for this compound are not yet elucidated, derivatives of phenylpyrrolidine have shown potential as anti-inflammatory and analgesic agents.[11] These effects are often mediated through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX), and modulation of inflammatory signaling pathways like the Toll-like receptor (TLR) pathway.

Based on this, a hypothetical signaling pathway for the anti-inflammatory action of this compound derivatives can be proposed.

Caption: A hypothetical signaling pathway illustrating the potential anti-inflammatory mechanism of this compound derivatives.

Conclusion

This technical guide provides a comprehensive framework for the determination and prediction of the thermochemical properties of this compound. While experimental data is currently lacking, the detailed protocols for combustion calorimetry and DSC, along with the outlined computational methodology, offer a clear path forward for researchers in this field. The exploration of potential biological activities and signaling pathways highlights the importance of this compound in drug discovery and development. The data and methods presented herein are intended to facilitate future research and a deeper understanding of the physicochemical and biological characteristics of this compound and its derivatives.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C10H13NO | CID 200281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ivypanda.com [ivypanda.com]

- 4. biopchem.education [biopchem.education]

- 5. nsuworks.nova.edu [nsuworks.nova.edu]

- 6. web.williams.edu [web.williams.edu]

- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 8. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Phenylpyrrolidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 3-Phenylpyrrolidin-3-ol, a compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of experimental data, this document also furnishes comprehensive, standardized protocols for the determination of its melting and boiling points.

Physicochemical Data for this compound

Currently, specific experimental or computationally predicted values for the melting and boiling points of this compound are not widely available in common chemical databases. However, its physical state at ambient temperature provides an inference about its melting point.

| Property | Value | Source |

| Physical State | Light to dark yellow solid | Vendor Information |

| Melting Point | Data not available (inferred to be above room temperature) | - |

| Boiling Point | Data not available | - |

Experimental Protocols for Physicochemical Characterization

For researchers requiring precise data for this compound, the following established methodologies for determining melting and boiling points are recommended.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid state. It is a crucial indicator of purity, with pure crystalline compounds typically exhibiting a sharp melting range of 0.5-1.0°C.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital instrument)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small quantity of this compound should be finely ground using a mortar and pestle to ensure uniform heat distribution.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then tapped gently to pack the solid into the sealed end, forming a column of 2-3 mm in height.

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure accurate temperature reading.

-

Heating: The apparatus is heated at a steady and slow rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point. A preliminary, faster heating run can be conducted to estimate the approximate melting range.

-

Observation and Recording: The temperature at which the solid first begins to liquefy is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as this range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. This property is fundamental for characterization, purification (distillation), and handling of liquid compounds.

Apparatus:

-

Thiele tube or a small test tube with a side arm

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Heating mantle or Bunsen burner

-

Heat transfer fluid (e.g., mineral oil)

Procedure:

-

Sample Preparation: A small volume (a few milliliters) of the liquid sample is placed into the Thiele tube or test tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is placed into the liquid with the open end submerged.

-

Apparatus Assembly: The tube containing the sample and inverted capillary is attached to a thermometer. The assembly is then immersed in a heating bath (if using a test tube) or placed in the Thiele tube.

-

Heating: The sample is heated gently. As the boiling point is approached, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Observation and Recording: Heating is continued until a steady and rapid stream of bubbles is observed. The heat source is then removed. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point. It is also crucial to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

Workflow Visualization

The following diagram illustrates the logical workflow for the physicochemical characterization of a novel or uncharacterized chemical compound like this compound.

Caption: A flowchart outlining the key stages in the characterization of a chemical compound.

Methodological & Application

Application Note 1: Quantitative Analysis of 3-Phenylpyrrolidin-3-ol in Human Plasma by LC-MS/MS

An in-depth guide to the quantitative analysis of 3-Phenylpyrrolidin-3-ol, this document provides detailed application notes and protocols for researchers, scientists, and drug development professionals. The following sections detail validated analytical methods including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), and Gas Chromatography-Mass Spectrometry (GC-MS).

This application note describes a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive quantification of this compound in human plasma.[1] This method is ideal for pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications.[1] To ensure the highest accuracy and precision, the protocol utilizes a stable isotope-labeled internal standard (IS), such as this compound-d5.[1][2] The sample preparation is a straightforward protein precipitation procedure, which offers excellent recovery and minimizes matrix effects.[1]

Experimental Protocol

1. Materials and Reagents:

-

This compound reference standard

-

This compound-d5 (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic Acid (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Human plasma (drug-free)

2. Preparation of Solutions:

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.[3]

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound-d5 in methanol.[3]

-

Calibration Standards and Quality Control (QC) Samples: Prepare serial dilutions of the analyte stock solution in a 50:50 (v/v) methanol:water mixture to create calibration standards and QC samples at various concentrations.[3] These are then spiked into drug-free human plasma.

-

Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile to a final concentration of 100 ng/mL.[1]

3. Sample Preparation (Protein Precipitation):

-

Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

-

Add 50 µL of the appropriate standard, QC, or unknown plasma sample to the corresponding tube.[1]

-

Add 200 µL of the internal standard working solution to each tube.[1]

-

Vortex each tube for 30 seconds to ensure thorough mixing and induce protein precipitation.[1]

-

Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitated proteins.[1]

-

Carefully transfer the supernatant to an HPLC vial for analysis.

4. LC-MS/MS Instrumentation and Conditions:

-

LC System: Agilent 1290 Infinity II UHPLC or equivalent.[4]

-

Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent.[4]

-

Column: Poroshell 120 EC-C18 (2.7 µm, 4.6 x 50 mm).[2]

-

Mobile Phase A: Water with 0.1% Formic Acid.[2]

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[2]

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

Data Presentation: LC-MS/MS Method Performance

The following table summarizes typical validation parameters for this method.

| Parameter | Specification |

| Linearity (R²) | ≥ 0.995[2] |

| Calibration Range | 1 - 1,000 ng/mL[4] |

| Accuracy (% Bias) | Within ±15% |

| Precision (% CV) | ≤ 15%[2] |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Recovery | > 85% |

Workflow Diagram: LC-MS/MS Bioanalysis```dot

Caption: Workflow for purity analysis of this compound by HPLC.

Application Note 3: Quantification of this compound by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of this compound, particularly in forensic or toxicological screening. Due to the polar nature of the hydroxyl group, derivatization is often required to improve chromatographic peak shape and thermal stability. [6]Silylation is a common derivatization technique for this purpose. [6]

Experimental Protocol

1. Materials and Reagents:

-

This compound reference standard

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

-

Ethyl Acetate (GC grade)

-

Anhydrous Sodium Sulfate

2. Sample Preparation (Derivatization):

-

Extract the analyte from the matrix (e.g., urine, blood) using liquid-liquid or solid-phase extraction. [7]2. Evaporate the extraction solvent to dryness under a gentle stream of nitrogen.

-

Add 50 µL of ethyl acetate and 50 µL of BSTFA + 1% TMCS to the dried residue.

-

Cap the vial and heat at 70 °C for 30 minutes to complete the derivatization.

-

Cool the sample to room temperature before injection.

3. GC-MS Instrumentation and Conditions:

-

GC System: Agilent 7890A GC or equivalent. [8]* MS System: Agilent 5975C MSD or equivalent. [8]* Column: HP-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness). [8]* Injector Temperature: 250 °C.

-

Carrier Gas: Helium, constant flow at 1.0 mL/min.

-

Oven Temperature Program: Start at 120 °C, hold for 1 minute, then ramp at 15 °C/min to 300 °C and hold for 5 minutes. [8]* Ionization Mode: Electron Impact (EI), 70 eV. [8]* Acquisition Mode: Full Scan (m/z 40-500) for identification and Selected Ion Monitoring (SIM) for quantification.

Data Presentation: GC-MS Method Performance

| Parameter | Specification |

| Linearity (R²) | ≥ 0.99 |

| Calibration Range | 10 - 500 ng/mL |

| Limit of Detection (LOD) (SIM mode) | ~1 ng/mL |

| Limit of Quantification (LOQ) (SIM mode) | ~5 ng/mL |

| Precision (% RSD) | < 15% |

| Key Mass Fragments (TMS derivative) | To be determined empirically (molecular ion and characteristic fragments) |

Workflow Diagram: GC-MS Derivatization and Analysis

Caption: General workflow for GC-MS analysis with derivatization.

References

- 1. benchchem.com [benchchem.com]

- 2. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 3. Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. ricerca.unich.it [ricerca.unich.it]

- 6. The GC/MS analysis of some commonly used non-steriodal anti-inflammatory drugs (NSAIDs) in pharmaceutical dosage forms and in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols for GC-MS Analysis of 3-Phenylpyrrolidin-3-ol via Derivatization

Abstract